3-Thiazolidineethanesulfonic acid, 4-oxo-2-thioxo-, potassium salt

Description

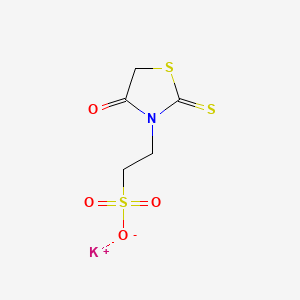

3-Thiazolidineethanesulfonic acid, 4-oxo-2-thioxo-, potassium salt is a heterocyclic compound featuring a thiazolidine core substituted with ethanesulfonic acid, oxo (C=O), and thioxo (C=S) groups. The potassium counterion enhances its solubility in polar solvents, making it suitable for applications in pharmaceuticals or coordination chemistry. Its structure includes a conjugated system that may contribute to unique electronic properties, such as UV-Vis absorption or redox activity .

Properties

CAS No. |

61681-02-5 |

|---|---|

Molecular Formula |

C5H6KNO4S3 |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

potassium;2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethanesulfonate |

InChI |

InChI=1S/C5H7NO4S3.K/c7-4-3-12-5(11)6(4)1-2-13(8,9)10;/h1-3H2,(H,8,9,10);/q;+1/p-1 |

InChI Key |

VPACZHHWMBGFHC-UHFFFAOYSA-M |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCS(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiazolidineethanesulfonic acid, 4-oxo-2-thioxo-, potassium salt typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often employ multicomponent reactions, click chemistry, and green chemistry approaches to improve yield, purity, and selectivity. These methods also focus on atom economy and cleaner reaction profiles to ensure environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions: 3-Thiazolidineethanesulfonic acid, 4-oxo-2-thioxo-, potassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like ethanol and acetonitrile .

Major Products: Major products formed from these reactions include sulfoxides, sulfones, and various thiazolidine derivatives, each with unique chemical and biological properties .

Scientific Research Applications

Cardiovascular Health

Research indicates that compounds similar to potassium salts can have beneficial effects on cardiovascular health. A study highlighted the long-term advantages of potassium-enriched salts in reducing cardiovascular disease mortality and medical costs when replacing regular salt with potassium-enriched alternatives . The potassium salt of 3-thiazolidineethanesulfonic acid may share similar benefits due to its potassium content, potentially aiding in the management of hypertension.

Diabetes Management

The compound is also being investigated for its role in diabetes management. Potassium ATP channel openers, which include various salts of thiazolidine derivatives, have shown promise in treating type 1 and type 2 diabetes by improving insulin sensitivity and glucose metabolism . This mechanism may be relevant for the potassium salt of 3-thiazolidineethanesulfonic acid, making it a candidate for further research in diabetic therapies.

Anti-inflammatory Properties

Thiazolidine derivatives have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The potassium salt form may enhance bioavailability and efficacy compared to its parent compound, warranting exploration in inflammatory disease models.

Buffering Agent

In biochemical research, maintaining pH stability is crucial for enzyme activity and cellular processes. Potassium salts of thiazolidine derivatives can function as buffering agents in various biochemical assays, ensuring optimal conditions for reactions involving proteins and nucleic acids.

Cell Culture Media

The compound may be utilized in formulating cell culture media where potassium ions are essential for cellular functions. Its inclusion could support optimal cell growth and viability, particularly in studies requiring precise control over ionic concentrations.

Soil Amendment

Potassium salts are often used as fertilizers due to their role in plant growth and development. The potassium salt of 3-thiazolidineethanesulfonic acid could be explored as a sustainable soil amendment that not only supplies potassium but also contributes organic matter to the soil.

Case Studies

Mechanism of Action

The mechanism of action of 3-Thiazolidineethanesulfonic acid, 4-oxo-2-thioxo-, potassium salt involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring enhance its ability to interact with biological molecules, leading to its diverse pharmacological effects. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors to exert its effects .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Biological Activity

3-Thiazolidineethanesulfonic acid, 4-oxo-2-thioxo-, potassium salt (often referred to as potassium thiazolidine sulfonate) is a compound that has garnered attention for its diverse biological activities. This article will explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazolidine ring structure, which is known to exhibit various biological properties. The presence of a sulfonic acid group enhances its solubility in water, making it suitable for biological applications.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : It has been shown to reduce intracellular reactive oxygen species (ROS) levels, thereby protecting cells from oxidative stress .

- Antimicrobial Properties : Thiazolidine derivatives have demonstrated significant antimicrobial effects against various pathogens, suggesting potential use in treating infections .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by excessive inflammation .

- Neuroprotective Effects : Research indicates that thiazolidines can protect neuronal cells from damage, which could have implications for neurodegenerative diseases .

Research Findings and Case Studies

A number of studies have investigated the biological activities of thiazolidine derivatives, including potassium thiazolidine sulfonate. Here are key findings:

- Antioxidant Studies : In vitro studies demonstrated that potassium thiazolidine sulfonate significantly reduced ROS levels in cultures of Entamoeba histolytica, enhancing trophozoite growth and suggesting a protective role against oxidative damage .

- Antimicrobial Activity : A systematic evaluation of thiazolidine derivatives revealed their effectiveness against fungal pathogens. The study highlighted that certain derivatives exhibited potent antifungal activity, indicating potential for development into therapeutic agents .

- Inhibition Studies : A screening of various thiazolidine derivatives showed promising results as inhibitors of α-amylase and urease, with some compounds exhibiting higher potency than standard reference drugs. This suggests potential applications in managing diabetes and gastrointestinal disorders .

Data Table: Summary of Biological Activities

Q & A

Q. What spectroscopic techniques are recommended for characterizing the structure and purity of 3-Thiazolidineethanesulfonic acid, 4-oxo-2-thioxo-, potassium salt?

Answer: To confirm structural integrity and purity, researchers should employ:

- Nuclear Magnetic Resonance (NMR): Analyze proton (¹H) and carbon (¹³C) environments to verify the thiazolidine ring, sulfonic acid group, and potassium coordination. For example, the methyl ester analog (CAS 149789-77-5) has been structurally validated via NMR in impurity studies .

- Infrared Spectroscopy (IR): Identify characteristic peaks for the thioxo (C=S, ~1200–1050 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .

- X-ray Crystallography: Resolve crystal packing and potassium ion interactions, as demonstrated for structurally related potassium salts in crystallographic studies .

Q. How can researchers safely handle this compound given its reactivity and potential hazards?

Answer: Safety protocols include:

- Protective Equipment: Wear gloves, lab coats, and goggles (S36/S39 safety codes) due to eye and skin irritation risks .

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Storage: Keep in airtight containers away from moisture and oxidizing agents, as thiol-containing compounds can degrade under ambient conditions .

Q. What synthetic routes are documented for preparing this compound, and what are their critical yield-determining factors?

Answer: Synthesis typically involves:

- Ester Hydrolysis: Start with the methyl ester precursor (CAS 149789-77-5) and hydrolyze under alkaline conditions. Yields depend on pH control and reaction time .

- Upstream Precursors: Use intermediates like 3-Thiazolidineacetic acid derivatives (e.g., CAS 82158-77-8) and optimize sulfonation steps with controlled stoichiometry of sulfonating agents .

- Purification: Recrystallization from ethanol/water mixtures improves purity, as noted for structurally similar potassium salts .

Advanced Research Questions

Q. How does the potassium ion influence the compound’s solubility and reactivity in aqueous solutions?

Answer:

- Solubility Enhancement: Potassium salts generally exhibit higher aqueous solubility compared to free acids due to ionic dissociation. For example, potassium thiosulfate forms stable aqueous solutions for reagent applications .

- Reactivity Modulation: The potassium counterion may stabilize transition states in nucleophilic reactions, as observed in catalytic systems involving potassium hydroxide at elevated temperatures .

Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of this compound?

Answer:

- Density Functional Theory (DFT): Model the thiazolidine ring’s electron density to predict sites for electrophilic attack. Reference studies on potassium-aluminosilicate interactions provide methodological insights .

- Molecular Dynamics (MD): Simulate aqueous behavior, focusing on potassium ion solvation and sulfonic acid group hydration .

Q. How can researchers mitigate interference from thiol (-SH) groups during analytical quantification?

Answer:

Q. What enzymatic assay strategies evaluate this compound’s potential as an aldose reductase inhibitor?

Answer:

- In Vitro Assays: Use recombinant human aldose reductase and measure NADPH depletion spectrophotometrically at 340 nm. Include controls with known inhibitors (e.g., epalrestat) for comparison .

- Kinetic Analysis: Determine inhibition constants (Ki) via Lineweaver-Burk plots, accounting for competitive/non-competitive binding modes .

Q. How can structural analogs guide the design of derivatives with enhanced bioactivity?

Answer:

- Structure-Activity Relationship (SAR): Modify the R-side chain (e.g., substituents on the thiazolidine ring) to alter electron-withdrawing/donating effects. For example, analogs with propenylidene groups (CAS 103250-22-2) show improved stability .

- Crystallographic Data: Compare with benzenesulfonic acid derivatives to identify functional group arrangements that enhance binding affinity .

Q. What gravimetric or chromatographic methods are optimal for quantifying this compound in complex matrices?

Answer:

- Gravimetric Analysis: Precipitate potassium ions as perchlorate salts under controlled acidic conditions, adapting historical methods for potassium estimation .

- HPLC-MS: Use reverse-phase C18 columns with mobile phases containing 0.1% formic acid. Monitor via negative ion mode for sulfonic acid detection .

Q. How do environmental factors (pH, temperature) affect the compound’s stability in long-term storage?

Answer:

- pH Stability: Conduct accelerated degradation studies across pH 2–10. Thiol-containing compounds are prone to oxidation at neutral-to-alkaline pH, requiring buffered acidic conditions (pH 4–6) for stability .

- Thermal Degradation: Perform thermogravimetric analysis (TGA) to identify decomposition thresholds. Potassium salts typically degrade above 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.